molecular formula C8H11BO4 B188248 2,6-Dimethoxyphenylboronic acid CAS No. 23112-96-1

2,6-Dimethoxyphenylboronic acid

Cat. No.: B188248
CAS No.: 23112-96-1
M. Wt: 181.98 g/mol
InChI Key: BKWVXPCYDRURMK-UHFFFAOYSA-N
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Description

2,6-Dimethoxyphenylboronic acid (CAS 23112-96-1, molecular formula C₈H₁₁BO₄, molecular weight 181.98 g/mol) is a boronic acid derivative featuring two methoxy groups at the ortho positions of the phenyl ring. It is a white crystalline powder widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and organic materials . A key characteristic of this compound is its polymorphism, with three identified crystalline forms (Forms I, II, and III). Form I is thermodynamically stable, while Forms II and III are metastable and stabilized using surfactants like Span 20 or n-octyl-β-D-glucopyranoside during crystallization . Its structural uniqueness—intramolecular hydrogen bonding between boron hydroxyl groups and methoxy substituents—enables rare monomeric packing in certain polymorphs, distinguishing it from simpler phenylboronic acids .

Preparation Methods

Miyaura Borylation of 2,6-Dimethoxybromobenzene

The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into boronic esters, which are subsequently hydrolyzed to boronic acids. For 2,6-dimethoxyphenylboronic acid, this method involves reacting 2,6-dimethoxybromobenzene with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.

Reaction Conditions

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-Dioxane or dimethylformamide (DMF)

  • Temperature : 80–100°C under inert atmosphere

  • Time : 12–24 hours

The reaction yields the pinacol boronate ester, which is hydrolyzed using hydrochloric acid (HCl) or acetic acid (AcOH) to produce the free boronic acid. Purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography typically achieves >90% purity.

Key Characterization Data

  • ¹H NMR (CDCl₃) : δ 3.85 (s, 6H, OCH₃), 6.55–6.70 (m, 3H, aromatic) .

  • ¹¹B NMR : δ 30–32 ppm (characteristic of boronic acids).

  • FTIR : B-O stretching at 1,320–1,350 cm⁻¹ and aromatic C-O-C at 1,250 cm⁻¹ .

Grignard Reagent-Based Synthesis

This two-step method involves generating a 2,6-dimethoxyphenyl Grignard reagent, followed by reaction with a borate ester.

Step 1: Formation of 2,6-Dimethoxyphenylmagnesium Bromide

  • Substrate : 2,6-Dimethoxybromobenzene

  • Reagent : Magnesium turnings

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Conditions : Reflux under nitrogen for 4–6 hours.

Step 2: Quenching with Trimethyl Borate

  • Reagent : Trimethyl borate (B(OCH₃)₃, 1.2 equiv)

  • Temperature : -78°C to 0°C

  • Workup : Hydrolysis with dilute HCl, extraction with ethyl acetate, and drying over Na₂SO₄.

This method typically achieves 70–80% yield, with the main impurity being residual magnesium salts.

Lithium-Halogen Exchange Followed by Boronation

For substrates sensitive to magnesium, lithium-halogen exchange offers an alternative pathway.

Procedure

  • Lithiation : Treat 2,6-dimethoxybromobenzene with n-butyllithium (n-BuLi, 1.1 equiv) at -78°C in THF.

  • Boronation : Add triisopropyl borate (B(OiPr)₃) and warm to room temperature.

  • Acidification : Hydrolyze with 2M HCl to liberate the boronic acid.

Advantages

  • Avoids Grignard formation, suitable for electron-rich arenes.

  • Yields: 65–75% after column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).

Direct Electrophilic Borylation

Electrophilic borylation employs boron trifluoride (BF₃) or BCl₃ to introduce boron onto aromatic rings. While less common for methoxy-substituted arenes, this method may proceed under Friedel-Crafts-like conditions.

Reaction Setup

  • Substrate : 1,3-Dimethoxybenzene

  • Boron Source : BCl₃

  • Lewis Acid : AlCl₃

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

The reaction forms a boronate complex, which is oxidized to the boronic acid using H₂O₂ in acidic media. This route is less efficient (40–50% yield) due to steric hindrance from the methoxy groups.

Comparative Analysis of Synthetic Methods

The table below evaluates the four methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost EfficiencyPurification Difficulty
Miyaura Borylation85–90HighModerateLow
Grignard Reagent70–80ModerateLowModerate
Lithium-Halogen Exchange65–75LowHighHigh
Electrophilic Borylation40–50LowModerateHigh

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

1.1. Suzuki-Miyaura Coupling Reaction

One of the most prominent applications of DMPBA is in the Suzuki-Miyaura coupling reaction, a fundamental method for forming carbon-carbon bonds. This reaction is essential for synthesizing biaryl compounds, which are significant in pharmaceuticals and agrochemicals. DMPBA acts as a boron reagent, facilitating the coupling of aryl halides with various nucleophiles.

Case Study: Synthesis of Biaryl Compounds

  • Objective : To synthesize 2,6-dimethoxy-phenyl-substituted biaryl compounds.
  • Method : The reaction was conducted using DMPBA as a boronic acid, palladium as a catalyst, and potassium carbonate as a base in an ethanol-water mixture.
  • Results : High yields (up to 97%) were achieved under optimized conditions, demonstrating the efficiency of DMPBA in this reaction .

Material Science

2.1. Polymorphism Studies

DMPBA has been studied for its polymorphic forms, which can significantly influence its physical properties and applications in material science.

Data Table: Polymorphic Forms of DMPBA

PolymorphCrystal SystemSpace GroupKey Features
Form ITetragonalP4̄n2Classic dimers with D2 symmetry
Form IIMonoclinicC2/cUnique packing arrangement

These polymorphs exhibit different intermolecular interactions and stability profiles, making them suitable for specific applications in drug formulation and delivery systems .

Biomedical Applications

3.1. Drug Development

DMPBA's ability to form stable complexes with various biomolecules has opened avenues for its use in drug development. Its boron-containing structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

  • Objective : To evaluate the anticancer potential of DMPBA derivatives.
  • Method : In vitro assays were conducted on cancer cell lines to assess cytotoxicity.
  • Results : Certain derivatives showed significant inhibition of cell proliferation, indicating potential as anticancer agents .

Environmental Applications

4.1. Anion Receptors

DMPBA's electrophilic properties make it an effective anion receptor, particularly for fluoride ions in aqueous environments.

Case Study: Fluoride Ion Binding

  • Objective : To investigate the binding capacity of DMPBA towards fluoride ions.
  • Method : Binding studies were performed using UV-Vis spectroscopy to monitor changes upon fluoride ion addition.
  • Results : Strong binding interactions were observed, suggesting its utility in environmental monitoring and remediation technologies .

Mechanism of Action

The primary mechanism of action for 2,6-Dimethoxyphenylboronic acid in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex. The boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Positional Isomers: 2,4-, 2,5-, and 3,5-Dimethoxyphenylboronic Acids

Substitution Position Effects

  • However, it achieves high yields (78%) in Suzuki reactions for sterically tolerant substrates, such as synthesizing bithiophene monomers .
  • No polymorphism has been reported, suggesting simpler crystallization behavior compared to 2,6-DMPBA .
  • 3,5-Dimethoxyphenylboronic Acid (CAS 192182-54-0) : Symmetrical substitution at meta positions reduces steric effects, enabling efficient use in anti-RSV drug candidates via Suzuki couplings (39–81% yields) .

Spectroscopic Differences
Vibrational spectroscopy (FTIR, Raman) reveals distinct absorption bands for 2,6-DMPBA due to intramolecular hydrogen bonding, unlike its isomers. For example, the B–O stretching mode in 2,6-DMPBA is redshifted compared to 2,4- and 3,5-substituted analogs .

Steric and Electronic Effects: Comparison with 2,6-Disubstituted Analogs

2,6-Dimethylphenylboronic Acid

  • Steric Effects : Methyl groups (smaller than methoxy) provide less hindrance, allowing higher yields in N-arylation reactions (84% for 2,6-dimethyl vs. 81% for 2,6-DMPBA under similar conditions) .
  • Crystallization : Lacks reported polymorphism, contrasting with 2,6-DMPBA’s three forms .

2,6-Difluorophenylboronic Acid (CAS 162101-25-9)

  • Electronic Effects: Fluorine’s electron-withdrawing nature reduces electron density on the phenyl ring, altering reactivity.

Polymorphism and Crystallization Behavior

2,6-DMPBA vs. Other Diortho-Substituted Boronic Acids

  • 2,6-Diethoxyphenylboronic Acid: Shares polymorphism with 2,6-DMPBA, forming two polymorphs. However, its larger ethoxy groups destabilize monomeric packing, favoring dimeric structures more than 2,6-DMPBA .
  • 2-Isobutoxy-6-methoxyphenylboronic Acid: Exhibits monomeric crystal packing similar to 2,6-DMPBA’s Form II but requires bulkier substituents to stabilize the motif .

Role of Additives
Surfactants (e.g., Span 20) selectively stabilize metastable Forms II and III of 2,6-DMPBA by modulating solvent-surface interactions during evaporation crystallization. This contrasts with unsubstituted phenylboronic acids, which lack such additive-dependent polymorphism .

Reactivity in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Key Factors Reference
2,6-Dimethoxyphenylboronic Acid Suzuki-Miyaura (bithiophene) 78 Steric tolerance of substrate
This compound Oxidative H₂ evolution 35 Steric + electronic effects
3,5-Dimethoxyphenylboronic Acid Anti-RSV compound synthesis 39–81 Symmetric substitution
2,4-Dimethylphenylboronic Acid N-Arylation 84 Lower steric hindrance

Biological Activity

2,6-Dimethoxyphenylboronic acid (DMPBA) is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug design and development.

The molecular formula of this compound is C₈H₁₁BO₄. It features two methoxy groups at the 2 and 6 positions of the phenyl ring, which significantly influence its reactivity and biological interactions.

1. Insulin Stabilization

Recent studies have highlighted the role of DMPBA in stabilizing insulin. Computational modeling indicates that boronic acids, including DMPBA, can bind to insulin, enhancing its stability through hydrogen bonding and van der Waals interactions. This binding is crucial for developing insulin formulations with improved shelf-life and efficacy .

2. Antioxidant Activity

DMPBA has shown potential antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of methoxy groups may enhance this activity by stabilizing radical intermediates .

3. Inhibition of Enzymatic Activity

DMPBA has been studied for its inhibitory effects on various enzymes. For instance, it exhibits inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. This property suggests potential therapeutic applications in treating conditions like gout and hyperuricemia .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Insulin StabilizationBinding to insulin via hydrogen bonds
Antioxidant ActivityScavenging free radicals
Enzyme InhibitionInhibition of xanthine oxidase

Case Study: Insulin Interaction

A theoretical model developed to study the interaction between DMPBA and insulin revealed that DMPBA binds effectively to key residues within the insulin molecule. The binding energy calculations indicated a strong affinity, suggesting that DMPBA could serve as a stabilizing agent in insulin formulations .

Polymorphism and Crystallization

DMPBA exists in multiple polymorphic forms, which affects its solubility and bioavailability. Two distinct polymorphs have been characterized, each demonstrating different crystallization behaviors and intermolecular interactions. Understanding these polymorphic forms is crucial for optimizing the pharmacokinetic properties of DMPBA-based drugs .

Q & A

Basic Research Questions

Q. What are the known polymorphic forms of 2,6-dimethoxyphenylboronic acid, and how are they characterized?

  • Answer : Three polymorphs are identified:

  • Form I : Thermodynamically stable, characterized by boronic acid homodimers via hydrogen bonding.
  • Form II : Metastable, stabilized by hydrogen-bonded catemer synthons.
  • Form III : A transient, unstable polymorph that rapidly converts to Form II.
  • Characterization Methods :
  • Powder X-ray Diffraction (PXRD) distinguishes structural differences between forms .
  • Thermal Analysis (DSC/TGA) determines relative stability and phase transitions .
  • Crystallographic Analysis reveals intermolecular interactions (e.g., dimer vs. catemer synthons) .

Q. What experimental methods are recommended for synthesizing and purifying this compound?

  • Answer :

  • Crystallization Methods :
  • Evaporation Crystallization : Preferred for accessing metastable forms (e.g., Form II/III) in polar protic solvents like alcohols .
  • Cooling Crystallization : Typically yields Form I (stable) in non-polar solvents .
  • Solvent Selection : Gravimetric solubility measurements guide solvent choice (e.g., toluene for additive screening) .
  • Purification : Recrystallization in mixed solvents (e.g., ethanol/water) improves purity, monitored by HPLC or NMR .

Advanced Research Questions

Q. How do surfactants like Span 20 influence the crystallization of metastable polymorphs?

  • Answer :

  • Mechanism : Surfactants stabilize metastable forms by modulating intermolecular interactions. For example:
  • Span 20 (sorbitan monolaurate) and n-octyl-β-D-glucopyranoside (OGP) adsorb onto crystal surfaces, inhibiting nucleation of the stable Form I .
  • They promote supersaturation conditions favoring Form II/III via steric hindrance or selective solvent interactions .
  • Experimental Design :
  • Additive Screening : Test surfactants at 1–5 wt% in toluene via evaporation crystallization .
  • Supersaturation Control : Adjust solvent evaporation rates to optimize metastable form yield .

Q. What strategies can stabilize metastable polymorphs during long-term storage?

  • Answer :

  • Additive Co-crystallization : Incorporate surfactants (e.g., Span 20) during crystallization to form surface-stabilized crystals .
  • Environmental Control : Store samples in desiccators at low humidity (<10% RH) and subambient temperatures (0–6°C) to slow phase transitions .
  • Polymorphic Monitoring : Use PXRD and Raman spectroscopy periodically to detect early-stage transformations .

Q. How can computational methods aid in understanding polymorph stabilization mechanisms?

  • Answer :

  • DFT Calculations : Predict relative stability of polymorphs by comparing lattice energies and hydrogen-bond strengths .
  • Molecular Docking : Simulate surfactant-crystal interactions (e.g., Span 20 with Form II surfaces) to identify binding motifs .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding vs. van der Waals) to rationalize additive efficacy .

Properties

IUPAC Name

(2,6-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWVXPCYDRURMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370234
Record name 2,6-Dimethoxyphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23112-96-1
Record name 2,6-Dimethoxyphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-dimethoxyphenyl)boronic acid
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Synthesis routes and methods I

Procedure details

1,3-Dimethoxybenzene (4 g) was dissolved in freshly distilled THF (10 mL). This solution was cooled to −78° C. and n-BuLi (24 mL, 1.6 M solution in hexanes) was added dropwise to the cold solution. The mixture was stirred at −78° C. for 1 h, then warmed to room temperature and stirred for 1 h. The resulting mixture was cooled again to −78° C. and (MeO)3B (6.7 mL) was added. The mixture was allowed to warm to room temperature and stirred overnight. Water (10 mL) was added, and the mixture was stirred for 0.5 h, acidified to pH 4 with acetic acid and extracted with EtOAc. The extract was dried (MgSO4) and evaporated to give 2,6-dimethoxybenzeneboronic acid, which was used without further purification.
Quantity
4 g
Type
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10 mL
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24 mL
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6.7 mL
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10 mL
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Synthesis routes and methods II

Procedure details

A mixture of 20.88 g of chlorocyclohexane (0.176 mol) and 22.1 g of resorcinol dimethyl ether (0.16 mol) is added dropwise to a suspension of 2.35 g of lithium granules (0.34 mol) in 300 g of THF at −50° C., with an addition time of 2 hours being selected. After a conversion of the chlorocyclohexane of >97% determined by GC (total of 9 h), 16.6 g of trimethyl borate (0.16 mol) are added dropwise at the same temperature over a period of 15 minutes. After stirring for another 30 minutes at −50° C., the reaction mixture is poured into 120 g of water, the pH is adjusted to 6.3 by means of 37% HCl, and THF and cyclohexane are distilled off at 35° C. under reduced pressure. 25 ml of methylcyclohexane are added to the product suspension, the colorless product is filtered off with suction and is washed once with 25 ml of cold methylcyclohexane and once with 25 ml of cold water. After drying, 26.5 g of 2,6-dimethoxyphenylboronic acid (0.146 mol, 91%, melting point: 104–107° C.) are obtained in the form of colorless crystals, HPLC purity >99% a/a.
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120 g
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20.88 g
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22.1 g
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2.35 g
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300 g
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Synthesis routes and methods III

Procedure details

A solution of 1,3-dimethoxybenzene (33.2 g, 240 mmol) in hexanes (20 mL) at −20° C. was treated sequentially with n-butyllithium (100 mL of a 2.4M solution in hexanes, 240 mmol) and N,N,N′,N′-tetramethylethylenediamine (1.81 mL, 12 mmol), stirred for 1.5 hours, cooled to −78° C., treated with triisopropylborate (60.9 mL, 264 mmol) in diethyl ether (60 mL) over 1.5 hours with additional diethyl ether (150 mL) added to maintain stirring, stirred at 23° C. for 2 hours, poured into ice (150 mL) and 3M HCl (150 mL), and extracted with ethyl acetate. The extract was dried (Na2SO4), filtered, and concentrated, during which a white solid precipitated. The solid was collected by filtration and washed with hexanes to provide the desired compound, which used without further purification. MS (DCI/NH3) m/z 200 (M+NH4)+.
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33.2 g
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solution
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1.81 mL
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hexanes
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20 mL
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hexanes
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60.9 mL
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60 mL
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150 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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